4-amino-N-(2-ethylphenyl)benzamide
Overview
Description
“4-amino-N-(2-ethylphenyl)benzamide” is a chemical compound with the CAS Number: 29027-73-4 . It has a molecular weight of 240.3 and its IUPAC name is 4-amino-N-(2-ethylphenyl)benzamide .
Molecular Structure Analysis
The InChI code for “4-amino-N-(2-ethylphenyl)benzamide” is 1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“4-amino-N-(2-ethylphenyl)benzamide” is a solid at room temperature .Relevant Papers One relevant paper found discusses the anticonvulsant and neurotoxicological properties of a compound similar to "4-amino-N-(2-ethylphenyl)benzamide" . Further details would require a more in-depth review of the paper.
Scientific Research Applications
Antioxidant Properties
4-Amino-N-(2-ethylphenyl)benzamide and its derivatives, such as amino-substituted benzamides, are known for their capacity to act as powerful antioxidants. They achieve this by scavenging free radicals, which are highly reactive molecules that can cause cellular damage. The electrochemical oxidation of these compounds, as studied through cyclic and square-wave voltametry, is crucial for understanding their free radical scavenging activity. The antioxidant activity of these compounds is assessed based on their oxidation potentials, with lower or less positive potential indicating better radical scavenging activity (Jovanović et al., 2020).
Antibacterial and Computational Study
The synthesis of complexes like the 4-amino-N-[2 (diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex has been explored for understanding relationships between bioactive molecules and receptor interactions. Such complexes have been characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry. These complexes have shown antibacterial activity, and computational studies like the density functional theory (DFT) approach have been used to understand their ground state electronic characteristics. The small energy gap between the HOMO and LUMO in such compounds suggests their stability, and the molecular electrostatic potential map reveals important interaction sites (Mostafa et al., 2023).
Histone Deacetylase Inhibition
Certain derivatives of 4-amino-N-(2-ethylphenyl)benzamide have been shown to act as inhibitors of histone deacetylase (HDAC), an enzyme involved in modifying chromatin structure and regulating gene expression. These compounds have demonstrated the ability to inhibit HDAC1, induce hyperacetylation of histones, upregulate the expression of tumor suppressor genes, and inhibit the proliferation of human cancer cells. Some of these compounds have also shown activity in human tumor xenograft models in vivo, highlighting their potential as therapeutic agents (Fréchette et al., 2008).
Potential Therapeutic Applications
Derivatives of 4-amino-N-(2-ethylphenyl)benzamide have been explored for their potential therapeutic applications. For instance, certain derivatives have been studied as possible therapeutic agents for Alzheimer's disease. Their structural confirmation and enzyme inhibition activity against specific enzymes suggest their potential for therapeutic use. The inhibition study of these synthesized molecules aims to discover their possible therapeutic effect as targets for diseases like Alzheimer’s (Hussain et al., 2016).
properties
IUPAC Name |
4-amino-N-(2-ethylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXSPTXAJXRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429191 | |
Record name | 4-amino-N-(2-ethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-ethylphenyl)benzamide | |
CAS RN |
29027-73-4 | |
Record name | 4-Amino-N-(2-ethylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29027-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-(2-ethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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